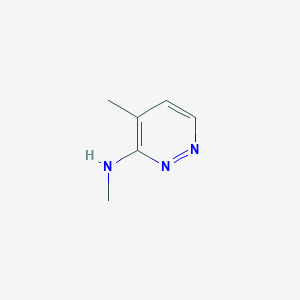
4-Amino-6-methylpyrimidine-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-methylpyrimidine-2,5-diol is a heterocyclic organic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylpyrimidine-2,5-diol typically involves the cyclization of appropriate precursors. One common method involves the reaction of malononitrile with formamide under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions
4-Amino-6-methylpyrimidine-2,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
科学研究应用
4-Amino-6-methylpyrimidine-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of 4-Amino-6-methylpyrimidine-2,5-diol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the methyl group at position 6.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups.
2-Amino-5-methylpyrimidine-4,6-diol: Similar but with a different substitution pattern.
Uniqueness
4-Amino-6-methylpyrimidine-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC 名称 |
4-amino-5-hydroxy-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)4(6)8-5(10)7-2/h9H,1H3,(H3,6,7,8,10) |
InChI 键 |
BITGOBGZCXMCKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=O)N1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)





![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)


![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)
